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cycloheptanesulfonamide

Cat. No.: B6270674
CAS No.: 1250372-68-9
M. Wt: 177.3
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Description

Contextualization within Sulfonamide Chemistry

The sulfonamide group is a key structural feature in a wide array of pharmaceuticals, most notably the sulfa drugs, which were the first broadly effective systemic antibacterials. researchgate.net The parent compound of this class is sulfanilamide. The versatility of the sulfonamide functional group extends beyond antibacterial agents to include diuretics, anticonvulsants, and anti-inflammatory drugs. researchgate.net

The general structure of a sulfonamide can be represented as R-SO₂NR'R'', where R is an organic substituent. In the case of cycloheptanesulfonamide, the 'R' group is a cycloheptyl ring. The properties and biological activity of sulfonamide-based compounds can be significantly altered by the nature of the 'R' group.

Historical Perspectives on Sulfonamide Research Relevant to this compound

The story of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity. This breakthrough, led by Gerhard Domagk, ushered in the era of chemotherapy and saved countless lives before the widespread availability of penicillin. It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide.

This discovery spurred a massive wave of research into synthesizing and testing thousands of sulfonamide derivatives. The primary goal was to improve efficacy, broaden the spectrum of activity, and reduce toxicity. This extensive research established key structure-activity relationships, demonstrating how modifying the substituent attached to the sulfonamide group could profoundly impact the compound's properties. While specific historical research focusing solely on this compound is not prominent in the literature, its existence is a logical extension of the systematic exploration of alkyl and cycloalkyl derivatives of sulfonamides during this period of intense investigation.

Structural Significance of the Cycloheptane (B1346806) Moiety within Sulfonamides

The cycloheptane ring in this compound is a seven-membered, non-polar, and flexible carbocycle. In medicinal chemistry, the incorporation of cycloalkyl groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. Saturated rings like cycloheptane can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The size and conformational flexibility of the cycloheptane ring are notable. Unlike the more rigid and well-studied cyclopropane (B1198618) and cyclohexane (B81311) rings, cycloheptane has multiple low-energy conformations, such as the twist-chair and twist-boat. This flexibility can allow the molecule to adopt various spatial arrangements, potentially influencing its interaction with biological targets. The inclusion of such a lipophilic and conformationally mobile group can be a strategic design element in medicinal chemistry to optimize binding to a target protein's hydrophobic pockets.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₇H₁₅NO₂S
Molecular Weight 177.26 g/mol
CAS Number 2618-93-1
Appearance White to off-white crystalline powder
Melting Point 105-109 °C

Properties

CAS No.

1250372-68-9

Molecular Formula

C7H15NO2S

Molecular Weight

177.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Routes for Cycloheptanesulfonamide

The traditional synthesis of this compound and its derivatives relies on well-established organic reactions, primarily focusing on the formation of the robust sulfonamide bond and the functionalization of a pre-existing cycloheptane (B1346806) ring.

Cyclization Reactions in Cycloheptane Ring Formation

The formation of the cycloheptane ring itself is a critical aspect of synthesizing this compound. While direct cyclization to form a cycloheptane ring bearing a sulfonamide group is not a common primary strategy, the synthesis of the cycloheptylamine (B1194755) precursor often involves cyclization. Various methods for the synthesis of cycloheptane rings and their derivatives have been reviewed, though specific examples leading directly to this compound are not extensively detailed in the literature. General methods for cycloalkane formation are often employed to generate the initial cycloheptyl scaffold.

Sulfonamide Bond Formation Reactions

The key step in the synthesis of this compound is the formation of the sulfonamide linkage. This is most commonly achieved by the reaction of cycloheptylamine with a suitable sulfonylating agent. This reaction, known as sulfonylation, is a robust and widely used method for creating sulfonamides.

In a typical procedure, cycloheptylamine is treated with a sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine is a commonly used base and can also act as the solvent.

A notable example involves the synthesis of N-substituted this compound derivatives. In these cases, a primary or secondary amine is reacted with a cycloheptanesulfonyl chloride. Conversely, cycloheptylamine can be reacted with a variety of substituted sulfonyl chlorides to afford N-cycloheptylsulfonamides. For instance, the condensation of cycloheptylamine with Boc-isonipecotic acid, followed by deprotection and subsequent reaction with a sulfonyl chloride, has been demonstrated as a viable route to complex sulfonamides containing a cycloheptyl moiety. nih.gov

The reaction conditions for sulfonamide formation are generally mild and versatile, allowing for the synthesis of a wide array of this compound derivatives. The choice of solvent, base, and reaction temperature can be optimized to maximize the yield and purity of the desired product.

Utilization of Sulfonyl Chlorides and Related Reagents

The most prevalent reagents for the synthesis of sulfonamides are sulfonyl chlorides. Cycloheptanesulfonyl chloride, while not as commonly available as simpler alkyl or aryl sulfonyl chlorides, can be prepared from cycloheptanethiol (B2622083) through oxidative chlorination.

More frequently, cycloheptylamine is used as the starting material and is reacted with a variety of commercially available or synthetically prepared sulfonyl chlorides. google.comgoogle.com.pg This approach allows for the introduction of diverse functionalities onto the sulfonamide nitrogen. For example, the reaction of an amine with 2-mesitylenesulfonyl chloride is a documented method for producing sulfonamides. nih.gov

While sulfonyl chlorides are highly effective, their high reactivity can sometimes lead to side reactions, and they are sensitive to moisture. This has led to the exploration of alternative sulfenylating agents. N-thiosuccinimides and N-thiophthalimides have been investigated as more stable alternatives to sulfenyl chlorides for the synthesis of N-acylsulfenamides, which could potentially be adapted for the synthesis of sulfonamides. nih.gov

Advanced Synthetic Approaches

To address the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric byproducts, modern synthetic strategies are being developed. These approaches focus on improving the efficiency, scalability, and environmental footprint of this compound synthesis.

Route Optimization and Scalability Considerations

The most direct and scalable route to this compound is the reaction of cycloheptylamine with an appropriate sulfonylating agent. Cycloheptylamine is a commercially available starting material. The sulfonylation reaction is generally high-yielding and can be performed in standard chemical reactors.

The choice of protecting groups, if required, is also a critical factor in route optimization. The Boc (tert-butyloxycarbonyl) group, for instance, is a commonly used protecting group for amines that can be removed under acidic conditions. nih.gov The selection of a protecting group that is stable under the reaction conditions of subsequent steps and can be removed efficiently is essential for a successful scale-up.

Chemical Reactivity and Transformations

General Reaction Pathways of Sulfonamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in various fields of chemistry. Its synthesis and reactions are fundamental to the preparation of a diverse array of molecules. nih.govwikipedia.org The most common method for creating sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a suitable primary or secondary amine. wikipedia.orgresearchgate.net For cycloheptanesulfonamide, this would typically involve reacting cycloheptanesulfonyl chloride with ammonia.

Modern synthetic methods have expanded the toolbox for sulfonamide synthesis and modification. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed to overcome limitations of traditional methods, allowing for the formation of C-N bonds under milder conditions. researchgate.net Other approaches include the direct synthesis from sulfonic acids or their salts under microwave irradiation, which tolerates a good range of functional groups and produces high yields. organic-chemistry.org Furthermore, the in-situ preparation of sulfonyl chlorides from thiols via oxidation, followed by reaction with an amine, provides a convenient one-pot synthesis of sulfonamides. organic-chemistry.org These pathways highlight the versatility of the sulfonamide group and are, in principle, applicable to this compound for either its synthesis or its further transformation.

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for chemical modifications, including alkylation and acylation, which lead to a wide variety of substituted derivatives.

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. This transformation can be achieved using various alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" processes, which are considered atom-economical. acs.org These reactions are often catalyzed by transition metal complexes. For instance, well-defined manganese(I) PNP pincer complexes and iridium complexes have been shown to efficiently catalyze the N-alkylation of a wide range of aryl and alkyl sulfonamides with primary alcohols, producing water as the only byproduct. acs.orgrsc.orgacs.org Other methods include the use of trichloroacetimidates under thermal conditions, which notably does not require an acid, base, or metal catalyst. nih.gov

N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen. This can be efficiently achieved using acylating agents like carboxylic anhydrides or acyl chlorides in the presence of a catalytic amount of a Lewis acid, such as copper(II) triflate (Cu(OTf)₂). tandfonline.com This method is tolerant of various functional groups, providing monoacylated N-acylsulfonamides in good yields. tandfonline.com Alternative catalysts like Al(OTf)₃, Fe(OTf)₃, and Ga(OTf)₃ are also effective. tandfonline.com Furthermore, direct transacylation reactions, where one acyl group on an N-acylsulfonamide is exchanged for another, can be mediated by catalysts like ferric chloride (FeCl₃). tandfonline.comacs.org Isothiourea catalysts have also been employed for atroposelective N-acylation, creating axially chiral N-sulfonyl anilides. acs.orgnih.gov

TransformationCatalyst/ReagentAlkylating/Acylating AgentKey FeaturesReference
N-AlkylationManganese(I) PNP pincer complexBenzylic and aliphatic primary alcoholsBorrowing hydrogen approach; high yield for mono-N-alkylation. acs.org
N-Alkylation[Cp*IrCl₂]₂ / t-BuOKVarious alcoholsVersatile system with low catalyst loading. acs.org
N-AlkylationWater-soluble Iridium complexAlcoholsCatalysis in water under microwave irradiation. rsc.org
N-AcylationCu(OTf)₂ (catalytic)Carboxylic anhydrides, Acyl chloridesMild and efficient; tolerates various functional groups. tandfonline.com
N-Acylation (Atroposelective)(S)-HBTM (Isothiourea catalyst)AnhydridesProduces axially chiral N-sulfonyl anilides. acs.orgnih.gov
TransacylationFeCl₃Acyl chlorides, AnhydridesEnables exchange of N-acyl groups under mild conditions. acs.org

The N-alkylation and N-acylation reactions described above are primary routes to a vast array of substituted sulfonamide derivatives. tandfonline.comoup.com By selecting different alkylating or acylating agents, the properties of the parent this compound can be systematically modified. For example, alkylation with various alcohols can introduce simple aliphatic or more complex benzylic groups onto the sulfonamide nitrogen. acs.org Similarly, acylation can introduce a range of acyl functionalities. tandfonline.com

The synthesis of substituted sulfonamides is a significant area of research, often driven by the pursuit of new therapeutic agents or molecules with specific chemical properties. mdpi.comgoogle.comresearchgate.net The methods for these substitutions are diverse and continue to be refined. For instance, palladium-catalyzed cross-coupling reactions between aryl halides and sulfonamides (like methanesulfonamide) offer a convenient route to aromatic sulfonamide derivatives, avoiding the use of potentially impurity-generating anilines. researchgate.net These established synthetic protocols could be directly applied to this compound to generate novel derivatives with tailored structures and functions.

Derivatives, Analogs, and Scaffold Diversity

Design Principles for Cycloheptanesulfonamide Derivatives

The design of derivatives from a lead compound like this compound is guided by established medicinal chemistry principles. The goal is to make targeted changes to the molecule's structure to modulate its properties in a predictable way. mdpi.comresearchgate.net This involves strategies to alter the size, shape, electronics, and lipophilicity of the molecule to enhance its interaction with a biological target and improve its drug-like characteristics. researchgate.net

The cycloheptane (B1346806) ring, a seven-membered aliphatic structure, offers considerable scope for modification. Unlike rigid aromatic rings, its flexibility allows for the introduction of substituents in various spatial arrangements.

Key strategies for modifying the cycloheptane ring include:

Alteration of Ring Size: While the core is cycloheptane, exploring adjacent ring sizes, such as cyclohexane (B81311) or cyclooctane (B165968), can be part of a broader SAR campaign to understand the spatial tolerance of the biological target.

Introduction of Unsaturation: Creating a double bond within the ring (to form a cycloheptene) changes the ring's conformation and reduces its flexibility, which can be beneficial for locking the molecule into a more active shape. researchgate.net

Fused Ring Systems: Creating bicyclic structures, such as by bridging two carbons of the cycloheptane ring, introduces significant conformational rigidity and can lead to highly selective compounds. nih.gov This strategy is often used to reduce the lipophilicity of a molecule while exploring new chemical space. nih.gov

Spirocyclization: Attaching a second ring system that shares a single carbon atom with the cycloheptane ring is another method to increase structural complexity and three-dimensionality, which is often favorable for drug-likeness.

The addition of substituents to the this compound scaffold can profoundly affect both its chemical reactivity and its biological profile.

Electronic Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the cycloheptane ring can increase the acidity of the sulfonamide N-H proton. This change in pKa can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and ability to act as a hydrogen bond donor.

Steric Effects: The size and shape of substituents are critical. Bulky groups like tert-butyl can be used to probe the limits of a binding pocket or to shield a part of the molecule from metabolic enzymes. The position of the substituent on the flexible cycloheptane ring is also crucial, as different conformers may place the substituent in different spatial regions. researchgate.net

Biological Interactions: The nature of the substituent dictates its potential interactions with a biological target. A hydroxyl or amino group can act as a hydrogen bond donor or acceptor, while a fluorine atom can form favorable polar interactions. The introduction of a specific substituent may lead to a significant gain in binding affinity if it complements the topology of the target's active site. researchgate.net

Synthesis of N-Substituted Cycloheptanesulfonamides

The synthesis of N-substituted cycloheptanesulfonamides is a key strategy for diversifying the scaffold. The sulfonamide nitrogen provides a convenient handle for introducing a wide variety of substituents, allowing for the modulation of the compound's properties.

A general and widely applicable method for creating these derivatives involves the reaction of cycloheptanesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

Where R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic ring system.

This straightforward approach allows for the synthesis of a large library of analogs by simply varying the amine component. For instance, using different anilines (substituted phenylamines) or cyclic amines (like piperidine (B6355638) or morpholine) can introduce diverse structural motifs at the N-position. nih.gov This method is robust and has been applied to the synthesis of various N-substituted sulfonamides. nih.gov

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a strategy in medicinal chemistry where one functional group or substructure in a molecule is replaced by another that has similar physical or biological properties, with the goal of enhancing activity or improving pharmacokinetic properties. zu.ac.ae This technique can be applied to both the cycloheptane ring and the sulfonamide functional group of the core scaffold.

Non-classical bioisosteres , which may not share the same number of atoms or electronic structure but produce similar biological effects, are particularly useful. zu.ac.ae

Sulfonamide Group Replacements: The sulfonamide group is an acidic hydrogen bond donor. It can be replaced by other acidic groups or groups with similar hydrogen bonding capabilities. Common bioisosteres for the sulfonamide moiety include:

Carboxylic Acid: A classic acidic bioisostere.

Tetrazole: A well-established carboxylic acid and sulfonamide bioisostere that often improves metabolic stability and cell permeability. zu.ac.aetandfonline.com

Acylsulfonamide: This group can offer different acidity and conformational properties compared to the parent sulfonamide. nih.govrsc.org

Phosphine Oxides: These have been explored as potential replacements for sulfones and sulfonamides. chem-space.com

Cycloheptane Ring Replacements: The flexible, lipophilic cycloheptane ring can be replaced by other cyclic or acyclic structures to alter the compound's conformation, rigidity, and physicochemical properties. This is also known as "scaffold hopping."

Other Cycloalkanes: Cyclopentane, cyclohexane, or cyclooctane rings can be used to assess the optimal ring size for biological activity. Smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170) can introduce strain and unique three-dimensional geometries. nih.govcncb.ac.cn

Heterocycles: Saturated heterocycles such as piperidine, tetrahydropyran, or morpholine (B109124) can introduce heteroatoms that can act as hydrogen bond acceptors, improving solubility and offering new interaction points with a biological target.

Aromatic Rings: A phenyl or other aromatic ring can serve as a rigid replacement for the flexible cycloheptane ring, which can help in understanding the required spatial orientation of the substituents. mdpi.com

The following table summarizes potential bioisosteric replacements for key parts of the this compound scaffold.

Original FragmentPotential Bioisosteric ReplacementRationale for Replacement
Sulfonamide (-SO₂NH-)Carboxylic Acid (-COOH)Classical acidic bioisostere.
Tetrazole (-CN₄H)Improves metabolic stability, maintains acidic character. zu.ac.ae
Acylsulfonamide (-SO₂NHCOR)Modulates acidity and lipophilicity. nih.gov
Cycloheptane RingCyclohexane RingSlightly smaller and less flexible ring. libretexts.org
Piperidine RingIntroduces a basic nitrogen atom, potential H-bond acceptor.
Phenyl RingProvides a rigid, aromatic scaffold. mdpi.com
Bicyclo[1.1.1]pentaneRigid, non-planar isostere for exploring 3D space. cncb.ac.cn

Conformationally Restricted Analogs for Structure-Activity Relationship Studies

The cycloheptane ring is highly flexible and can exist in multiple low-energy conformations, such as the twist-chair and chair forms. biomedres.usacs.org This flexibility means that in solution, the molecule is a dynamic mixture of different shapes. However, it is likely that only one of these conformations is responsible for binding to a biological target (the "bioactive conformation").

To identify this bioactive conformation and improve potency, medicinal chemists design and synthesize conformationally restricted analogs. By locking the flexible ring into a more rigid structure, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity.

Strategies to create conformationally restricted analogs of this compound include:

Introducing Double Bonds: Converting the cycloheptane to a cycloheptene (B1346976) ring reduces the number of possible conformations. researchgate.net

Creating Fused Bicyclic Systems: As mentioned previously, forming a second ring by bridging the cycloheptane core (e.g., creating a bicyclo[3.2.1]octane system) severely limits conformational freedom. nih.gov This allows chemists to test distinct, rigid shapes for biological activity.

Adding Bulky Substituents: A large substituent, such as a tert-butyl group, can favor one conformation over others due to steric hindrance, effectively restricting the ring's flexibility.

By comparing the biological activity of these rigid analogs, researchers can deduce the specific three-dimensional arrangement of the functional groups that is required for interaction with the target protein. This information is invaluable for the rational design of more potent and selective next-generation compounds.

Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of cycloheptanesulfonamide by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the deduction of the ring's conformational preferences.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cycloheptane (B1346806) ring are particularly informative. The dispersion of the signals for the methylene (B1212753) protons can indicate the degree of conformational rigidity or flexibility. Broader signals might suggest conformational exchange processes occurring on the NMR timescale. The coupling constants between adjacent protons are dependent on the dihedral angles between them, which can be used to infer the local geometry of the ring.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule, which can reflect the symmetry of the adopted conformation. oregonstate.edulibretexts.org The chemical shifts of the carbon atoms in the cycloheptane ring would be expected in the typical alkane region, while the carbon atom attached to the sulfonamide group would experience a downfield shift due to the electron-withdrawing nature of the SO₂NH₂ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (attached to SO₂NH₂)3.0 - 3.555 - 65
CH₂ (adjacent to CH-SO₂)1.8 - 2.230 - 40
Other CH₂1.4 - 1.725 - 35
NH₂4.5 - 5.5 (broad)-

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations such as stretching and bending of the chemical bonds. For this compound, key expected absorption bands would include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (SO₂NH₂) group.

C-H stretching: Bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the cycloheptane ring. oregonstate.edu

S=O stretching: Strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, respectively.

S-N stretching: An absorption band typically found in the 950-900 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The S=O and S-N stretching vibrations are also observable in the Raman spectrum. The C-C stretching and CH₂ bending modes of the cycloheptane ring would also be present.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (primary sulfonamide)Symmetric & Asymmetric Stretch3400 - 3200
C-H (cycloalkane)Stretch3000 - 2850
S=O (sulfonamide)Asymmetric Stretch1350 - 1300
S=O (sulfonamide)Symmetric Stretch1160 - 1120
S-N (sulfonamide)Stretch950 - 900

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound.

Subsequent fragmentation would likely involve the loss of the sulfonamide group or parts of it. Common fragmentation pathways for sulfonamides include the cleavage of the C-S bond and the S-N bond. The fragmentation of the cycloheptane ring could also occur, leading to a series of smaller fragment ions. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Identity
[M]⁺Molecular Ion
[M - 79]⁺Loss of ·SO₂NH
[M - 80]⁺Loss of SO₂NH₂
[M - 97]⁺Loss of ·C₇H₁₃
97[C₇H₁₃]⁺
80[SO₂NH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Analysis of Conformational Preferences and Dynamics

The cycloheptane ring is a flexible system that can exist in a variety of conformations. The two main families of conformations are the chair and the boat, each with several twist variations. researchgate.netacs.orglibretexts.org The most stable conformations are generally the twist-chair, which minimizes both angle strain and torsional strain. researchgate.net

The presence of the sulfonamide substituent on the cycloheptane ring is expected to influence the conformational equilibrium. The substituent may prefer an equatorial or an axial position on the ring depending on steric and electronic factors. Computational modeling, in conjunction with experimental data from NMR spectroscopy, can be used to determine the relative energies of the different possible conformers of this compound and the energy barriers for interconversion between them. The dynamic behavior of the ring, such as pseudorotation pathways, can also be investigated. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For cycloheptanesulfonamide, these calculations would typically be initiated using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G* or larger, to predict its three-dimensional geometry. Such calculations would determine key structural parameters, including bond lengths, bond angles, and dihedral angles of the cycloheptyl ring and the sulfonamide group. The predicted geometry would likely reveal a non-planar, flexible cycloheptane (B1346806) ring, and the calculations would identify the most stable conformer(s).

Following geometry optimization, the electronic structure could be analyzed. This would involve mapping the Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

ParameterPredicted ValueMethod
Ground State EnergyValue in HartreesDFT/B3LYP/6-311+G(d,p)
Dipole MomentValue in DebyeDFT/B3LYP/6-311+G(d,p)
HOMO EnergyValue in eVDFT/B3LYP/6-311+G(d,p)
LUMO EnergyValue in eVDFT/B3LYP/6-311+G(d,p)
Bond Length (S-N)Value in ÅDFT/B3LYP/6-311+G(d,p)
Bond Angle (O-S-O)Value in DegreesDFT/B3LYP/6-311+G(d,p)
Note: This table is illustrative and does not contain real experimental or calculated data.

Molecular Docking and Binding Affinity Prediction (Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

A typical molecular docking study would involve preparing the 3D structure of this compound and a target protein. The docking algorithm would then systematically sample different conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. For instance, studies on other cyclic sulfonamides have used docking to predict their binding modes and affinities against targets like the SARS-CoV-2 3CL protease. The results are often presented as a docking score, with lower scores (in the case of some programs like AutoDock) indicating a more favorable binding interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, would be identified.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

ParameterValue
Docking Score / Binding Affinitye.g., -7.5 kcal/mol
Predicted Inhibition Constant (Ki)e.g., 1.2 µM
Key Interacting Residuese.g., LYS 78, TRP 154, PHE 210
Number of Hydrogen Bondse.g., 2
Note: This table is for illustrative purposes only.

Pharmacophore Modeling for Scaffold Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.

For this compound, if it were found to be active against a particular target, a pharmacophore model could be developed from its docked conformation. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings (though the latter is absent in this compound itself). This pharmacophore model could then be used as a 3D query to screen large chemical databases to identify other, structurally diverse compounds that possess the same essential features and are therefore potential candidates for the same biological target.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations can find stable conformers, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. An MD simulation of this compound, typically in a simulated aqueous environment, would reveal how the cycloheptane ring flexes and changes its conformation. This is particularly important for a flexible seven-membered ring.

The simulation would track the atomic positions over time by solving Newton's equations of motion. Analysis of the simulation trajectory would provide information on the stability of the molecule's conformation, the stability of its interactions if docked into a protein, and the root-mean-square deviation (RMSD) to see how much the structure deviates from its initial state. Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-protein complex.

In Silico Prediction of Reaction Pathways and Mechanisms

Computational methods can be employed to predict the likely metabolic fate or synthetic pathways of a molecule. For this compound, this could involve using software that predicts sites of metabolism by common enzyme families, such as cytochrome P450. These predictions are based on reactivity models derived from quantum chemistry and known metabolic reactions.

Furthermore, theoretical calculations can be used to model potential chemical reactions. For example, the reaction mechanism for the synthesis of this compound could be investigated by calculating the transition state structures and activation energies for each step. This would provide a deeper understanding of the reaction kinetics and help optimize synthetic conditions.

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivation (non-clinical)

Cheminformatics involves the use of computational methods to analyze chemical data. If a series of this compound analogs were synthesized and tested for a specific activity, quantitative structure-activity relationship (QSAR) models could be developed.

This process involves calculating a set of molecular descriptors (numerical values representing various physicochemical properties) for each analog. These descriptors, along with the measured biological activity, are then used to build a statistical model (e.g., using machine learning algorithms) that correlates the chemical structure with the activity. Such a model would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The analysis would identify which structural features of the this compound scaffold are most important for the observed activity.

Biological Interactions and Mechanistic Insights Non Clinical

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. The study of enzyme inhibition is crucial for understanding drug action and for the design of new therapeutic agents.

Inhibition of Specific Enzymes (e.g., Folate Synthesis Related Enzymes)

While there is no specific information on cycloheptanesulfonamide's effect on folate synthesis, the sulfonamide class of compounds is well-known for its role in inhibiting folate synthesis in microorganisms. capes.gov.brnih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. nih.govresearchgate.net This inhibition is due to the structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and amino acids, ultimately leading to the cessation of growth and cell death in susceptible bacteria. researchgate.netnih.gov

Competitive, Uncompetitive, and Non-Competitive Inhibition Kinetics

The interaction between an enzyme and an inhibitor can be characterized by different kinetic patterns:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.orgkhanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com In competitive inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases. uobaghdad.edu.iq

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency. khanacademy.org In non-competitive inhibition, Vmax is decreased, while Km remains unchanged. uobaghdad.edu.iq

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. uobaghdad.edu.iqnih.gov This type of inhibition is more effective at higher substrate concentrations. In uncompetitive inhibition, both Vmax and Km are decreased. uobaghdad.edu.iq

A summary of the kinetic effects of these inhibition types is presented in the table below.

Inhibition TypeEffect on VmaxEffect on Km
CompetitiveUnchangedIncreases
Non-CompetitiveDecreasesUnchanged
UncompetitiveDecreasesDecreases

Irreversible and Reversible Enzyme Inhibition

Enzyme inhibition can be classified as either reversible or irreversible based on the nature of the interaction between the inhibitor and the enzyme.

Reversible Inhibition : This occurs when the inhibitor binds to the enzyme through non-covalent bonds, such as hydrogen bonds or ionic interactions. youtube.comknyamed.com The enzyme-inhibitor complex can readily dissociate, and the enzyme's activity can be restored upon removal of the inhibitor. libretexts.orgyoutube.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. youtube.com

Irreversible Inhibition : This involves the formation of a stable, covalent bond between the inhibitor and the enzyme. libretexts.orgnih.gov This type of inhibition leads to a permanent loss of enzyme activity, as the inhibitor cannot be easily removed. libretexts.orgyoutube.com

Mechanism-Based Enzyme Inactivation

Mechanism-based inactivation, also known as suicide inhibition, is a specific type of irreversible inhibition. libretexts.org In this process, the enzyme itself converts a benign substrate-like inhibitor into a highly reactive molecule. This reactive species then covalently binds to the enzyme's active site, leading to its permanent inactivation. libretexts.org

Ligand Binding Studies

Receptor Binding Affinities (non-clinical)

There is no available data on the receptor binding affinities of this compound. Ligand binding assays are used to measure the affinity of a ligand (in this case, this compound) for a receptor. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. Such studies are fundamental in pharmacology to determine the potency and selectivity of a compound for its biological target.

Molecular Recognition and Interaction Patterns

Detailed studies elucidating the specific molecular recognition and interaction patterns of this compound with biological targets are not prominently available in the current body of scientific literature. However, based on the general understanding of the sulfonamide functional group and the nature of the cycloheptyl ring, a theoretical framework for its potential interactions can be proposed.

The sulfonamide moiety is a well-established pharmacophore known to participate in a variety of non-covalent interactions. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming robust hydrogen bonds with donor groups such as the backbone N-H of proteins or the side chains of amino acids like arginine, lysine, and histidine. The N-H group of the sulfonamide can act as a hydrogen bond donor. These interactions are often critical for the anchoring of sulfonamide-containing ligands within the binding sites of enzymes and receptors.

The cycloheptyl ring, a seven-membered aliphatic carbocycle, contributes primarily to the molecule's steric bulk and lipophilicity. Its large and flexible nature allows it to potentially fit into and make favorable van der Waals contacts within hydrophobic pockets of a target protein. The conformational flexibility of the cycloheptyl ring could allow it to adopt various shapes (e.g., chair, boat, twist-chair, twist-boat) to maximize its interactions within a binding site.

Table 1: Potential Molecular Interactions of this compound

Functional GroupPotential Interaction TypePotential Interacting Partners in Proteins
Sulfonyl Group (SO₂)Hydrogen Bond AcceptorN-H groups (backbone, side chains), -OH groups (serine, threonine, tyrosine)
Sulfonamide N-HHydrogen Bond DonorCarbonyl oxygen (backbone, side chains), -OH groups
Cycloheptyl RingVan der Waals Forces, Hydrophobic InteractionsAliphatic and aromatic amino acid side chains (e.g., leucine, isoleucine, valine, phenylalanine)

Role as a Privileged Scaffold in Medicinal Chemistry Design

The concept of a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. While certain heterocyclic and cyclic structures have been extensively validated as privileged scaffolds, there is no specific evidence in the provided search results to suggest that this compound itself is widely recognized as such.

However, the broader class of sulfonamides has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. researchgate.netnih.govresearchgate.net This success suggests that the sulfonamide functional group is a key component of many privileged structures.

The cycloheptyl moiety is less common in drug design compared to five- or six-membered rings. Its inclusion could offer a unique vector in chemical space, potentially allowing for novel interactions or improved properties compared to more common cyclic sulfonamides. The combination of the well-established sulfonamide pharmacophore with the less-explored cycloheptyl ring could, in principle, lead to the discovery of novel bioactive compounds.

Design of Molecules for Specific Biological Targets (pre-clinical)

There is a lack of specific preclinical studies in the provided search results that describe the design of molecules based on the this compound scaffold for specific biological targets.

In a hypothetical design strategy, medicinal chemists could utilize the this compound core and append various functional groups to either the nitrogen of the sulfonamide or to the cycloheptyl ring itself. These modifications would be aimed at targeting specific enzymes or receptors. For instance, by adding substituents that mimic the natural substrate of an enzyme, one could design a competitive inhibitor. Molecular docking and computational modeling would be crucial first steps in such a design process to predict the binding affinity and mode of interaction of hypothetical this compound derivatives with a target of interest. nih.govresearchgate.netsemanticscholar.org

Conformational Constraints and Their Impact on Target Engagement

The conformational properties of a ligand play a critical role in its binding to a biological target. A more rigid or conformationally constrained molecule often has a lower entropic penalty upon binding, which can lead to higher affinity.

The cycloheptyl ring of this compound is significantly more flexible than smaller rings like cyclopentyl or cyclohexyl. It can exist in a variety of low-energy conformations. While this flexibility might allow it to adapt to different binding site topographies, it can also be a disadvantage due to the associated entropic cost of "freezing" into a single bioactive conformation upon binding.

Medicinal chemistry strategies could be employed to introduce conformational constraints into the this compound scaffold. For example, the introduction of double bonds or the fusion of another ring system to the cycloheptyl ring could lock it into a more defined shape. This approach would be particularly useful if the bioactive conformation of a this compound-based ligand at a specific target was determined, for instance, through X-ray crystallography. By pre-organizing the molecule into its active shape, a significant enhancement in binding affinity could potentially be achieved.

Applications in Chemical Sciences Excluding Clinical Human Trials

Use as Catalysts or Ligands in Organic Synthesis

The sulfonamide functional group is known to participate in various chemical reactions and can be incorporated into ligands for metal-catalyzed processes. However, a thorough review of scientific databases and literature reveals a notable absence of studies specifically employing cycloheptanesulfonamide as a catalyst or as a primary ligand in organic synthesis.

While the nitrogen and oxygen atoms of the sulfonamide group possess lone pairs of electrons that could potentially coordinate with metal centers, there are no documented instances of this compound being utilized in this capacity to date. The steric bulk of the cycloheptyl group might influence its coordination properties, a factor that could be a subject for future investigation. The development of novel catalysts and ligands is a continuous effort in organic chemistry, and the unique steric and electronic properties of this compound could yet find a niche application.

Table 1: Potential Coordination Sites of this compound for Catalysis This table is illustrative and based on the general chemical properties of sulfonamides, as no specific research on this compound as a catalyst or ligand has been found.

Potential Coordinating AtomType of InteractionPotential Catalytic Application
Sulfonamide NitrogenLewis Base (electron pair donor)Coordination to a transition metal center
Sulfonyl OxygensLewis Base (electron pair donor)Bidentate or monodentate coordination to a metal

Building Blocks in Material Science

The incorporation of specific functional groups into polymers and other materials can impart desired physical and chemical properties. Sulfonated polymers, for instance, are known for their applications in areas such as ion-exchange resins and proton-exchange membranes.

Despite the potential for the this compound moiety to be integrated into larger molecular architectures, there is currently no specific research in the scientific literature that describes its use as a monomer or a functional building block in material science. The synthesis of polymers or functional materials explicitly containing the this compound unit has not been reported. Future research could explore the incorporation of this group to potentially modulate properties such as hydrophobicity, thermal stability, and mechanical strength of materials.

Application in Chemical Library Synthesis and Optimization

Chemical libraries are collections of diverse small molecules used in high-throughput screening for drug discovery and other biological research. nih.gov Sulfonamides are a well-represented class of compounds in many chemical libraries due to their prevalence in medicinally active compounds. enamine.net The synthesis of these libraries often involves combinatorial chemistry approaches to generate a large number of structurally related compounds for screening. nih.gov

However, there is no specific mention in the available literature of this compound being included in prominent chemical libraries or being the subject of specific library optimization efforts. While it is conceivable that this compound could be incorporated into a library of sulfonamides, no such dedicated studies have been published. The process of library synthesis involves strategic selection of building blocks to ensure structural diversity and desirable physicochemical properties.

Table 2: Illustrative Scheme for Potential Inclusion of this compound in a Combinatorial Library This table presents a hypothetical reaction scheme, as no specific literature on this compound in chemical library synthesis was found.

Reaction StepReactantsPotential Product
1Cycloheptanesulfonyl chloride + Diverse primary/secondary aminesLibrary of N-substituted cycloheptanesulfonamides
2N-aryl this compound + Various functionalization reagentsDecorated this compound library

Role in Analytical Method Development (e.g., as reference standards for chromatography)

Certified reference materials are crucial for the validation and quality control of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netimeko.info These standards ensure the accuracy and comparability of results between different laboratories. oup.com

A search of major suppliers and databases for analytical standards does not indicate the availability of this compound as a certified reference material. sigmaaldrich.comsigmaaldrich.com While methods for the analysis of various sulfonamides are well-established, this compound is not typically included in standard sulfonamide screening panels. Consequently, there is no documented use of this specific compound as a reference standard in analytical method development. For an analytical method targeting this compound to be developed and validated, the synthesis of a high-purity standard would be a necessary prerequisite.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to cycloheptanesulfonamide and its derivatives is a fundamental prerequisite for its widespread investigation. Future research should focus on advancing beyond traditional cyclization methods, which often require harsh conditions and offer limited substrate scope.

Promising avenues include the application of modern catalytic systems that have shown success in the synthesis of other cyclic sulfonamides. For instance, palladium-catalyzed asymmetric arylation of seven-membered cyclic N-sulfonyl imines has emerged as a powerful method for constructing chiral ε-sultams with high yields and enantioselectivities. rsc.orgrsc.orgnih.govacs.org The adaptation of this methodology to this compound precursors could provide access to a diverse range of N-aryl derivatives with defined stereochemistry, which is crucial for probing biological targets.

Furthermore, rhodium-catalyzed intramolecular reactions present another exciting frontier. nih.govnih.govrsc.org Rhodium catalysts have been effectively used for the intramolecular C-H amination and aziridination of sulfonamides, leading to the formation of various nitrogen-containing heterocycles. nih.govconicet.gov.ar Investigating the intramolecular cyclization of suitable linear precursors catalyzed by rhodium complexes could offer a novel and efficient pathway to the this compound ring system.

Future synthetic efforts should also explore:

Flow chemistry approaches: Continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability, making the synthesis of this compound libraries more efficient. nih.gov

Electrochemical methods: Electrochemical synthesis provides an environmentally benign alternative to traditional oxidative or reductive cyclization strategies, potentially reducing the need for harsh reagents. acs.orgucl.ac.uk

Advanced Computational Design of this compound Analogs

Computational methods are poised to play a pivotal role in accelerating the discovery of this compound-based bioactive molecules. By leveraging in silico tools, researchers can rationally design and prioritize analogs with desired properties, thereby reducing the time and cost associated with exhaustive experimental screening.

Future research in this area should concentrate on the following:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies: QM methods can provide deep insights into the electronic structure, reactivity, and conformational preferences of this compound. nih.govnih.govijsdr.orguzh.chmdpi.com DFT calculations can be employed to predict key molecular properties, such as HOMO-LUMO energy gaps, which correlate with chemical reactivity and stability. nih.gov These calculations can guide the design of analogs with optimized electronic profiles for specific biological targets.

High-Throughput Virtual Screening (HTVS): Large virtual libraries of this compound derivatives can be screened against known biological targets using molecular docking simulations. nih.govstrateos.comupenn.eduapexbt.com This approach can identify promising hit compounds for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a correlation between the structural features of this compound analogs and their biological activity. ijsdr.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Elucidation of Broader Mechanistic Biological Roles

While the biological activities of many sulfonamides are well-documented, the specific mechanistic roles of this compound remain largely unknown. msdmanuals.comwikipedia.org A key future research direction will be to systematically investigate its potential biological targets and mechanisms of action.

Drawing inspiration from the broader sulfonamide class, initial studies could focus on:

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. nih.gov Screening this compound and its derivatives against a panel of CA isoforms could reveal novel and selective inhibitors with therapeutic potential for conditions like glaucoma, epilepsy, or cancer.

Antibacterial Activity: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway. nih.govdrugbank.comresearchgate.net Investigating the antibacterial spectrum of this compound could lead to the development of new anti-infective agents.

NLRP3 Inflammasome Inhibition: Recent studies have identified sulfonamide derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. mdpi.com Exploring the potential of this compound to modulate NLRP3 activity could open up new therapeutic avenues.

Development of this compound-Based Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. tue.nlchemspeed.com The development of this compound-based probes will be crucial for identifying its cellular targets and understanding its mechanism of action at a molecular level.

Future research should focus on the design and synthesis of probes incorporating various functionalities:

Activity-Based Probes (ABPs): ABPs are designed to covalently label the active site of specific enzymes, providing a direct readout of their activity. researchgate.netresearchgate.net Designing this compound-based ABPs with reactive "warheads" could enable the identification of its enzymatic targets within a complex proteome. The N-acyl-N-alkyl sulfonamide (NASA) warhead, for example, has shown promise in ligand-directed covalent labeling. nih.govacs.org

"Clickable" Probes: Incorporating bioorthogonal handles, such as alkynes or azides, into the this compound scaffold would allow for "click" chemistry-based detection and enrichment of its binding partners. nih.govacs.orgnih.gov This approach facilitates the visualization and identification of target proteins in cellular lysates or even in living cells.

Integration with Automated Synthesis and Machine Learning for Discovery

The convergence of automated synthesis and machine learning offers a paradigm shift in the discovery of novel bioactive compounds. nih.gov Applying these technologies to the study of this compound will undoubtedly accelerate the identification of new lead compounds.

Key future directions include:

Automated Library Synthesis: Utilizing automated synthesis platforms, such as those based on flow chemistry or robotic systems, can enable the rapid generation of large and diverse libraries of this compound analogs. nih.govresearchgate.netsigmaaldrich.comyoutube.com These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained to predict the outcomes of chemical reactions, thereby optimizing reaction conditions for the synthesis of this compound derivatives. tue.nlchemrxiv.org This can lead to improved yields, reduced reaction times, and more sustainable synthetic processes.

Active Learning Cycles: By integrating automated synthesis with machine learning-driven data analysis, it is possible to create active learning cycles. In this approach, the results of initial screening experiments are used to train a predictive model, which then suggests the next set of compounds to synthesize and test. This iterative process can significantly accelerate the discovery of potent and selective this compound-based molecules. nih.gov

Q & A

Q. What are the established synthetic routes for cycloheptanesulfonamide, and how can their reproducibility be ensured?

Methodological Answer:

  • Reproducibility requires detailed experimental protocols , including reagent purity, reaction conditions (temperature, solvent ratios), and purification steps (e.g., column chromatography or recrystallization). For new syntheses, report yields, spectral data (¹H/¹³C NMR, IR), and purity metrics (HPLC/GC-MS). For known compounds, cite prior literature and confirm identity via comparative spectral analysis .
  • Example: A 2022 study optimized sulfonamide cyclization using triflic acid catalysis, achieving 78% yield with characterization via X-ray crystallography .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • Combine spectroscopic (NMR for structural elucidation), chromatographic (HPLC for purity), and spectrometric (HRMS for molecular weight confirmation) methods. For stereochemical analysis, use NOESY or circular dichroism. Report instrument parameters (e.g., NMR field strength, LC column type) to ensure reproducibility .

Q. How should researchers design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Use accelerated stability testing: expose the compound to buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include control samples and calculate degradation kinetics (Arrhenius modeling). Report statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s proposed reaction mechanisms?

Methodological Answer:

  • Apply density functional theory (DFT) to compare energy barriers of competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). Validate with kinetic isotope effects (KIEs) or stereochemical outcomes. For discrepancies between experimental and theoretical data, re-evaluate solvent effects or transition-state approximations .

Q. What strategies address conflicting bioactivity data for this compound across cell-based assays?

Methodological Answer:

  • Conduct meta-analysis of raw normalize results to positive/negative controls, adjust for batch effects, and apply mixed-effects models. If inconsistencies persist, validate assays in orthogonal systems (e.g., SPR binding vs. cellular IC50). Report inter-laboratory variability metrics .

Q. How can researchers optimize enantioselective synthesis of this compound using asymmetric catalysis?

Methodological Answer:

  • Screen chiral ligands (BINOL, salen) with metal catalysts (Pd, Cu) under varying conditions (solvent polarity, temperature). Use DoE (Design of Experiments) to identify critical factors. Characterize enantiomeric excess (ee) via chiral HPLC or SFC. Compare turnover numbers (TONs) and stereoselectivity trends .

Q. What methodologies identify unknown degradation products of this compound in environmental matrices?

Methodological Answer:

  • Employ high-resolution mass spectrometry (HRMS) with fragmentation (MS/MS) and isotopic pattern analysis. Use suspect screening libraries (e.g., NIST) or non-targeted workflows (molecular networking). For environmental samples, include matrix-matched calibration and recovery studies .

Data Reporting and Interpretation

Q. How should researchers handle outliers in this compound’s pharmacokinetic data?

Methodological Answer:

  • Apply Grubbs’ test to identify statistical outliers. If outliers are biologically plausible (e.g., metabolic polymorphisms), retain them and analyze subgroups. Report both inclusive and exclusive analyses, with justification for exclusion .

Q. What frameworks support systematic reviews of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Use PRISMA guidelines : define inclusion/exclusion criteria (e.g., ≥80% purity for SAR studies), extract data into standardized tables (scaffold modifications, bioactivity endpoints), and assess bias via ROBIS tool. For conflicting SAR trends, perform subgroup analysis by target class or assay type .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.